

Spectroscopic Analysis of Benzyl-Dimethyl-Phenylazanium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *benzyl-dimethyl-phenylazanium chloride*

Cat. No.: B1265681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl-dimethyl-phenylazanium chloride**, a quaternary ammonium salt with applications in various fields of chemical research and development. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Introduction

Benzyl-dimethyl-phenylazanium chloride is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a phenyl group, with a chloride counter-ion. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis, catalysis, and materials science. This guide serves as a central repository for its spectroscopic signature.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **benzyl-dimethyl-phenylazanium chloride**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.5	Multiplet	5H	Aromatic protons (Phenyl group)
~7.4 - 7.2	Multiplet	5H	Aromatic protons (Benzyl group)
~5.6	Singlet	2H	CH ₂ (Benzyl group)
~3.9	Singlet	6H	N-(CH ₃) ₂ (Dimethyl groups)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~140 - 125	Aromatic Carbons (Phenyl & Benzyl groups)
~65	CH ₂ (Benzyl group)
~50	N-(CH ₃) ₂ (Dimethyl groups)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~3000 - 2850	Medium	Aliphatic C-H stretch (from methyl and methylene groups)
~1600, ~1480	Medium-Strong	Aromatic C=C skeletal vibrations
~1450	Medium	C-H bend (methyl and methylene groups)
~760, ~700	Strong	C-H out-of-plane bending for monosubstituted and substituted benzene rings

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **benzyl-dimethyl-phenylazanium chloride**, the primary ion observed is the cation.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
212.15	High	[M] ⁺ (C ₁₅ H ₁₈ N) ⁺
121.09	High	[C ₈ H ₁₁ N] ⁺ Fragment
91.05	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **benzyl-dimethyl-phenylazanium chloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform ($CDCl_3$), Deuterated Dimethyl Sulfoxide ($DMSO-d_6$), or Deuterium Oxide (D_2O)). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used.
- 1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is utilized.
 - Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
 - Spectral Width: A spectral width of approximately 16 ppm is used.
 - Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., $zgpg30$) is used to simplify the spectrum to single lines for each carbon environment.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
 - Spectral Width: A spectral width of approximately 250 ppm is used.
 - Referencing: The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: 1-2 mg of finely ground **benzyl-dimethyl-phenylazanium chloride** is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: A dilute solution of **benzyl-dimethyl-phenylazanium chloride** (approximately 1 mg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is typically used for the analysis of quaternary ammonium salts.
- Data Acquisition:
 - Ionization Mode: The instrument is operated in the positive ion mode to detect the cationic species.

- Mass Range: The data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum signal intensity and stability.
- Fragmentation Analysis (MS/MS): To obtain structural information, collision-induced dissociation (CID) can be performed on the parent ion (m/z 212.15) to generate a fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **benzyl-dimethyl-phenylazanium chloride**.

Workflow for Spectroscopic Analysis of Benzyl-Dimethyl-Phenylazanium Chloride

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

The spectroscopic data and protocols provided in this guide offer a comprehensive resource for the characterization of **benzyl-dimethyl-phenylazanium chloride**. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation, which is essential for its use in research and development. The methodologies described herein can be adapted for the analysis of other quaternary ammonium salts and related organic compounds.

- To cite this document: BenchChem. [Spectroscopic Analysis of Benzyl-Dimethyl-Phenylazanium Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265681#spectroscopic-data-nmr-ir-mass-spec-of-benzyl-dimethyl-phenylazanium-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com